molecular formula C14H8BrClF3NO B7464141 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No. B7464141
M. Wt: 378.57 g/mol
InChI Key: CSLDSJUYNOBKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is also known as BCTC and is a potent and selective TRPA1 antagonist.

Mechanism of Action

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide is a potent and selective TRPA1 antagonist. TRPA1 is a non-selective cation channel that is expressed in various tissues, including sensory neurons, airway epithelial cells, and immune cells. TRPA1 channels are involved in various physiological processes such as pain perception, inflammation, and airway hypersensitivity. By blocking TRPA1 channels, 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide can modulate these physiological processes.
Biochemical and physiological effects:
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit TRPA1-mediated calcium influx, reduce the release of pro-inflammatory cytokines, and block nociceptive responses. In vivo studies have shown that it can alleviate pain and inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency and selectivity as a TRPA1 antagonist. This allows for the specific modulation of TRPA1 channels without affecting other ion channels. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide. One direction is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Another direction is the investigation of its potential applications in other fields such as materials science and agriculture. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide involves the reaction of 5-chloro-2-(trifluoromethyl)aniline with 4-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as neuropathic pain, inflammatory pain, and migraine. In drug discovery, it has been used as a tool compound to study the role of TRPA1 channels in various physiological processes. In materials science, it has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO/c15-9-3-1-8(2-4-9)13(21)20-12-7-10(16)5-6-11(12)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLDSJUYNOBKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide

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